Meglitinide 54870-28-9: Non-Selective SUR Isoform Inhibition vs. Selective Analogs
Meglitinide acts as a non-selective inhibitor of KATP channels, displaying similar potencies for the pancreatic (SUR1) and cardiovascular (SUR2A/B) SUR subtypes . In contrast, the clinically developed meglitinide analogs mitiglinide and nateglinide are highly selective for SUR1 (>100-fold) over SUR2 isoforms, while repaglinide shows intermediate selectivity [1][2]. This distinct lack of subtype selectivity makes meglitinide an invaluable tool compound for studying the pan-SUR pharmacology and for use as a non-selective control in experiments involving more selective insulin secretagogues .
| Evidence Dimension | KATP channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 0.26 μM (SUR1), 0.53 μM (SUR2A), 1.6 μM (SUR2B) |
| Comparator Or Baseline | Mitiglinide IC50: 0.1 μM (SUR1), >10 μM (SUR2A/B) [2]; Nateglinide: selective for SUR1 [1] |
| Quantified Difference | Meglitinide exhibits similar nanomolar potency across all SUR isoforms, whereas mitiglinide and nateglinide show >100-fold selectivity for SUR1 over SUR2 isoforms. |
| Conditions | Recombinant Kir6.2/SURx channels expressed in COS-1 cells, patch-clamp electrophysiology [2] |
Why This Matters
Researchers studying the functional roles of SUR2A (cardiac) or SUR2B (smooth muscle) require a tool that inhibits these channels; meglitinide is one of the few compounds that can block all SUR subtypes with comparable potency.
- [1] Landgraf, R. (2000). Meglitinide Analogues in the Treatment of Type 2 Diabetes Mellitus. Drugs & Aging, 17(5), 411-425. View Source
- [2] Sunaga, Y., et al. (2001). European Journal of Pharmacology, 431(1), 119-125. doi: 10.1016/S0014-2999(01)01418-2. View Source
